5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Regiochemistry Cross-coupling SAR

Researchers designing MTP inhibitor SAR libraries face limited access to regiochemically pure, dual-handle tetralin scaffolds. 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 91065-83-7) solves this with orthogonal C5-Br (cross-coupling) and C1-COOH (amide coupling) reactive sites, enabling two-dimensional parallel library synthesis from a single starting material. • Validated MTP pharmacophore scaffold per EA017376B1/US8158783 • Compatible with Suzuki & Buchwald-Hartwig cross-coupling at C5 • Also serves as advanced intermediate for CNS agents (5-HT6 antagonist programs) • Custom synthesis available; inquire for batch quotations.

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
Cat. No. B15305752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Molecular FormulaC11H11BrO2
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)Br)C(=O)O
InChIInChI=1S/C11H11BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5H2,(H,13,14)
InChIKeyKVBUWLGRRCWYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid — A Distinguishable Halogenated Tetralin Building Block


5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 91065-83-7, molecular formula C11H11BrO2, MW 255.11 g/mol) is an aromatic carboxylic acid belonging to the halogenated tetrahydronaphthalene (tetralin) class . It features a bromine atom at the 5-position of the aromatic ring and a carboxylic acid group at the 1-position of the saturated ring, providing dual reactive handles for downstream derivatization. The tetrahydronaphthalene-1-carboxylic acid scaffold has been validated in patents as a pharmacophore for MTP (microsomal triglyceride transfer protein) inhibition and lipid-lowering activity, underscoring the medicinal chemistry relevance of this chemical space [1]. Its closest analogs include the 6-bromo regioisomer (CAS 1620317-79-4), the 5-bromo-2-carboxylic acid isomer (CAS 1782055-40-6), the non-halogenated parent acid (CAS 1914-65-4), and the brominated tetralin lacking the carboxylic acid handle (CAS 6134-55-0). Each substitution pattern imparts distinct electronic, steric, and reactivity profiles that are non-interchangeable in structure–activity relationship (SAR) studies and synthetic route design.

Why 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Cannot Be Casually Substituted


Halogenated tetrahydronaphthalene carboxylic acids are not generic commodities. The position of the bromine atom dictates the electronic environment of the aromatic ring (Hammett σ values differ for ortho-, meta-, and para-like positions relative to substituents), which in turn governs reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and influences binding affinity in biological targets [1]. The 5-bromo substitution places the halogen peri to the carboxylic acid-bearing C-1 carbon, creating a unique steric and electronic landscape distinct from the 6-bromo regioisomer. Simultaneously, the carboxylic acid group at the 1-position is essential for amide coupling, esterification, and further elaboration into pharmacologically relevant derivatives. Replacing this compound with the non-carboxylated 5-bromotetralin (CAS 6134-55-0) eliminates the most versatile derivatization handle, while switching to the 5-bromo-2-carboxylic acid isomer alters the spatial orientation of the acid group relative to the bromine, which can disrupt molecular recognition events in target binding. The MTP-inhibitor patent family explicitly teaches that the tetrahydronaphthalene-1-carboxylic acid substitution pattern is integral to apoB secretion inhibitory activity, with specific substitution choices determining potency, selectivity, and pharmacokinetic profiles [1].

Product-Specific Quantitative Differentiation Evidence for 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid


Regioisomeric Differentiation: 5-Br-1-COOH vs. 6-Br-1-COOH — Divergent Electronic Landscapes

The 5-bromo-1-carboxylic acid regioisomer (target compound, CAS 91065-83-7) places the electron-withdrawing bromine substituent at a position that is ortho to the ring junction and peri to the C-1 carboxylic acid carbon. In contrast, the 6-bromo-1-carboxylic acid isomer (CAS 1620317-79-4) positions the bromine at a para-like position relative to the saturated ring junction, resulting in a fundamentally different electronic distribution across the aromatic system . This regiochemical difference directly impacts: (i) the reactivity of the aryl bromide in Pd-catalyzed cross-coupling reactions, where oxidative addition rates are sensitive to the electron density at the C–Br carbon; (ii) the acidity of the carboxylic acid proton, which is modulated by the through-space and through-bond inductive effects of the bromine; and (iii) the preferred conformation of the tetrahydronaphthalene ring system, which can influence receptor binding when the scaffold is elaborated into biologically active amides or esters. Both isomers share identical molecular formula (C11H11BrO2) and molecular weight (255.11 g/mol), meaning that mass-based analytical methods cannot distinguish them; procurement of the correct regioisomer with verified regiochemical purity is therefore essential for reproducible SAR studies .

Regiochemistry Cross-coupling SAR Electronic effects

Carboxylic Acid Handle Differentiation: 5-Br-1-COOH vs. 5-Bromotetralin — Functional Versatility for Medicinal Chemistry Derivatization

The target compound, 5-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 91065-83-7), carries a carboxylic acid functional group at the C-1 position, enabling direct participation in amide bond formation, esterification, reduction to the alcohol, and conversion to acid chlorides or activated esters — all standard transformations in medicinal chemistry library synthesis. In contrast, 5-bromo-1,2,3,4-tetrahydronaphthalene (CAS 6134-55-0) lacks this carboxylic acid handle and offers only the aryl bromide as a reactive center for functionalization . The carboxylic acid group also provides an additional hydrogen-bond donor/acceptor motif for target engagement, enhancing the pharmacophoric complexity of derived compounds. Notably, the closely related 5-bromo-1-tetralone (CAS 68449-30-9), which contains a ketone rather than a carboxylic acid, has been explicitly cited as an important intermediate for the synthesis of selective 5-HT6 receptor antagonists with therapeutic potential in CNS disorders such as Parkinson's disease . The carboxylic acid analog offers orthogonal reactivity to the ketone — amide coupling versus reductive amination or Grignard addition — thereby expanding the accessible chemical space for lead generation and optimization programs targeting GPCRs, ion channels, and enzymes.

Synthetic versatility Amide coupling Drug discovery Functional handles

Carboxylic Acid Position Differentiation: 5-Br-1-COOH vs. 5-Br-2-COOH — Spatial Modulation of Pharmacophore Geometry

The target compound (5-Br-1-COOH) and the 5-bromo-2-carboxylic acid isomer (CAS 1782055-40-6) differ in the position of the carboxylic acid group on the saturated ring: C-1 versus C-2. This positional shift reorients the acid moiety relative to the bromine-substituted aromatic ring, altering the distance and angle between the two functional groups, which are key pharmacophoric elements in receptor binding . The MTP-inhibiting tetrahydro-naphthalene-1-carboxylic acid patent family (e.g., EA017376B1, US8158783) specifically claims the 1-carboxylic acid substitution pattern as essential for apoB secretion/MTP inhibitory activity, with the carboxylic acid at the 1-position forming critical interactions within the MTP binding pocket [1]. Moving the acid to the 2-position would fundamentally alter the spatial vector of this interaction, likely resulting in a loss of potency. While direct IC50 data for the 5-bromo-1-COOH versus 5-bromo-2-COOH pair in a specific MTP assay are not available in the public domain, the SAR framework established in the patent family provides strong class-level evidence that the 1-COOH substitution pattern is functionally distinct and not interchangeable with the 2-COOH regioisomer in biological contexts [1].

Pharmacophore geometry Regioisomerism Molecular recognition MTP inhibition

Optimal Application Scenarios for 5-Bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Based on Differentiated Properties


MTP Inhibitor Lead Optimization and Lipid-Lowering Drug Discovery

The tetrahydronaphthalene-1-carboxylic acid scaffold has been validated in patent literature (EA017376B1, US8158783) as a pharmacophore for MTP inhibition with concomitant apoB secretion suppression and lipid-lowering activity [1]. The 5-bromo substitution provides a synthetic handle for Pd-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, or amine substituents at the C-5 position, enabling systematic SAR exploration around the MTP pharmacophore. The C-1 carboxylic acid serves as the key pharmacophoric anchor and a site for amide-based prodrug strategies. This compound is particularly suited for laboratories building focused libraries to optimize potency, selectivity, and oral bioavailability within the MTP-inhibitor chemical series.

5-HT6 Receptor Antagonist Synthesis for CNS Disorders

The 5-bromo substitution pattern on the tetrahydronaphthalene core has established precedent in CNS drug discovery: 5-bromo-1-tetralone is a documented intermediate for the synthesis of selective 5-HT6 receptor antagonists with potential applications in Parkinson's disease and other CNS disorders . The target compound, possessing both the 5-bromo and 1-carboxylic acid groups, can serve as an advanced intermediate for elaborating tetralone-derived CNS agents, with the carboxylic acid offering an alternative synthetic entry point (e.g., amide coupling to introduce piperazine or other basic amine motifs common in CNS-targeting compounds) that is orthogonal to the ketone-based chemistry used with the tetralone intermediate.

Divergent Parallel Library Synthesis for High-Throughput Screening

The dual orthogonal reactive handles (aryl bromide at C-5 and carboxylic acid at C-1) of the target compound make it a strategic building block for divergent parallel synthesis . In a typical workflow, the carboxylic acid can first be coupled with a diverse set of amines to generate an amide library, followed by Suzuki–Miyaura cross-coupling at the C-5 bromide position to introduce a second dimension of diversity. This two-step, two-dimensional library approach enables the rapid generation of hundreds of analogs from a single starting material, significantly outperforming mono-functional building blocks in library efficiency and chemical space coverage. The target compound's architecture is therefore well-suited for hit-to-lead and lead optimization campaigns in academic screening centers and biotech drug discovery platforms.

Halogen-Enabled Conformational Control in Fragment-Based Drug Design

The 5-bromo substituent on the tetrahydronaphthalene core can participate in halogen bonding interactions with protein targets, providing an additional dimension of molecular recognition beyond hydrophobic and hydrogen-bonding contacts. The position of the bromine at C-5, peri to the carboxylic acid-bearing C-1 carbon, may influence the preferred conformation of the tetrahydronaphthalene ring system (e.g., pseudo-axial vs. pseudo-equatorial orientation of the COOH group), which is a critical consideration in fragment-based drug design where subtle conformational preferences can determine binding mode and ligand efficiency. Computational studies (e.g., DFT conformational analysis) comparing the 5-bromo and 6-bromo isomers would be a recommended next step to quantify this conformational differentiation.

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